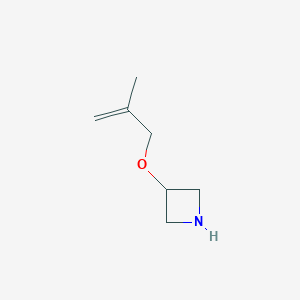

3-((2-Methylallyl)oxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enoxy)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5-9-7-3-8-4-7/h7-8H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNLZWKJKCFUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methylallyl Oxy Azetidine and Analogous Azetidine Ethers

Precursor Synthesis and Stereocontrol Considerations

The foundation of synthesizing 3-((2-methylallyl)oxy)azetidine lies in the proficient preparation of its constituent precursors. This section outlines the synthesis of the essential 3-hydroxyazetidine and 3-haloazetidine intermediates, as well as the 2-methylallyl halides required for the ether linkage.

Synthesis of Key 3-Hydroxyazetidine Intermediates

The primary route to 3-hydroxyazetidine intermediates often commences with readily available starting materials like epichlorohydrin (B41342) and an amine. A common strategy involves the reaction of epichlorohydrin with a protected amine, such as benzylamine (B48309) or tert-butylamine (B42293), which serves to introduce the nitrogen atom of the future azetidine (B1206935) ring. This initial reaction typically leads to the formation of a chlorohydrin intermediate.

Subsequent treatment of the chlorohydrin with a base induces an intramolecular cyclization to form the N-substituted 3-hydroxyazetidine. For instance, 1-benzyl-3-hydroxyazetidine can be synthesized from benzylamine and epichlorohydrin, followed by a ring-closing step. google.com To obtain the free 3-hydroxyazetidine, the protecting group on the nitrogen must be removed. In the case of a benzyl (B1604629) group, this is commonly achieved through catalytic hydrogenation. google.com

For many synthetic applications, it is advantageous to use an N-protected form of 3-hydroxyazetidine, such as the N-Boc (tert-butoxycarbonyl) derivative. N-Boc-3-hydroxyazetidine can be prepared from 3-hydroxyazetidine hydrochloride by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.com This protecting group strategy is crucial for controlling reactivity in subsequent synthetic steps.

| Starting Materials | Key Steps | Intermediate/Product |

| Benzylamine, Epichlorohydrin | Ring opening, Intramolecular cyclization | 1-Benzyl-3-hydroxyazetidine |

| 1-Benzyl-3-hydroxyazetidine | Catalytic Hydrogenation | 3-Hydroxyazetidine |

| 3-Hydroxyazetidine Hydrochloride, Di-tert-butyl dicarbonate | N-protection | N-Boc-3-hydroxyazetidine |

Preparation of 3-Haloazetidine Precursors

3-Haloazetidines serve as alternative precursors for the synthesis of azetidine ethers through nucleophilic substitution. These intermediates are typically synthesized from the corresponding 3-hydroxyazetidines. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a halide ion. For example, N-Boc-3-hydroxyazetidine can be reacted with methanesulfonyl chloride in the presence of a base to form N-Boc-3-(methanesulfonyloxy)azetidine. This mesylate can then be reacted with a source of halide ions to yield the corresponding N-Boc-3-haloazetidine.

Synthesis of 2-Methylallyl Halides or Equivalents

2-Methylallyl halides, such as 2-methylallyl chloride or bromide, are the electrophilic partners in the etherification step. 2-Methylallyl chloride can be synthesized via the gas-phase reaction of isobutylene (B52900) with chlorine. google.com An alternative laboratory-scale preparation involves the reaction of tert-butanol with concentrated hydrochloric acid to produce tert-butyl chloride, which can then be further processed. oc-praktikum.de 2-Methylallyl alcohol can also be converted to the corresponding halide.

Azetidine Ring Formation Strategies Applied to 3-Substitution

The construction of the azetidine ring is a critical step that often involves an intramolecular cyclization reaction. The strain inherent in the four-membered ring necessitates careful selection of reaction conditions to favor ring closure over competing intermolecular reactions.

Intramolecular Cyclization Reactions

A predominant strategy for forming the azetidine ring is through an intramolecular nucleophilic substitution (SN2) reaction. This process typically involves a molecule containing both a nucleophilic amine and an electrophilic carbon center bearing a good leaving group, separated by a three-atom chain.

A classic example is the cyclization of a 1-amino-3-halopropan-2-ol derivative. After the initial reaction of an amine with epichlorohydrin, the resulting amino-chlorohydrin can be induced to cyclize under basic conditions. The amine nitrogen acts as the nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 fashion to form the four-membered azetidine ring. acs.org This reaction is often stereospecific, with the configuration of the stereocenters influencing the geometry of the final product. The efficiency of the cyclization can be influenced by factors such as the nature of the substituent on the nitrogen atom and the reaction conditions. acs.org

| Precursor | Reaction Type | Product |

| 1-Amino-3-chloropropan-2-ol derivative | Intramolecular SN2 Cyclization | 3-Hydroxyazetidine derivative |

Reductive Cyclization Approaches

Reductive cyclization serves as a powerful tool for the formation of the azetidine ring from acyclic precursors. This strategy typically involves the formation of a carbon-nitrogen bond via an intramolecular reaction, where one of the functional groups is reduced in the process.

One common approach is the reductive cyclization of β-haloimines or related substrates clockss.orgmagtech.com.cn. In this method, a γ-amino alcohol is first converted to a more reactive intermediate. For instance, treatment of a γ-amino alcohol with a halogenating agent can produce a γ-haloamine, which, upon intramolecular nucleophilic substitution, yields the azetidine ring. Another pathway involves the reductive amination of a β-formyl or β-keto amine. Luche and coworkers demonstrated a one-pot reductive amination/protection sequence starting from glyoxylic acid to form an N-(ω-chloroethyl)-Boc-glycine intermediate, which subsequently cyclized to yield an N-Boc-protected azetidine-2-carboxylic acid clockss.org.

A related strategy involves the intramolecular reductive amination of α-amino aldehydes or ketones clockss.org. The key step is the formation of a cyclic iminium ion intermediate which is then reduced in situ to the corresponding azetidine. The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a method for synthesizing azetidines organic-chemistry.org. This approach utilizes a directing group, such as picolinamide (B142947), to facilitate the cyclization at a γ C(sp3)–H bond, offering a pathway to functionalized azetidines under relatively mild conditions organic-chemistry.org.

| Starting Material Type | Key Intermediate(s) | Reagents/Conditions | Product Type |

| γ-Haloamine | - | Base (e.g., NaH, K2CO3) | Substituted Azetidine |

| N-(ω-chloroethyl)-glycine | - | LDA | N-Boc-azetidine-2-carboxylic acid |

| γ-Amino Ketone/Aldehyde | Cyclic Iminium Ion | Reducing Agent (e.g., NaBH4, H2/Pd) | Substituted Azetidine |

| Picolinamide-protected Amine | Alkyl–Pd(IV) species | Pd(OAc)2, Oxidant (e.g., Benziodoxole tosylate) | Functionalized Azetidine |

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core by combining two separate components to form the four-membered ring in a single step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing azetidines magtech.com.cnnih.gov. This reaction is initiated by the photoexcitation of the imine to an excited state, which then reacts with the alkene to form the azetidine ring nih.gov. Historically, challenges associated with the low photoreactivity of imine precursors have limited the broad application of this method nih.gov.

However, recent advancements have overcome some of these limitations. For example, Schindler's laboratory developed a visible-light-mediated intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as imine precursors . This reaction proceeds through a triplet energy transfer mechanism using an iridium photocatalyst, allowing for the synthesis of highly functionalized azetidines from both activated and unactivated alkenes under mild conditions . The photochemical Norrish-Yang cyclization is another powerful method, involving an intramolecular 1,5-hydrogen abstraction followed by ring closure of a 1,4-biradical intermediate to create azetidinols beilstein-journals.org.

| Reaction Name | Reactants | Conditions | Key Features |

| Aza Paternò–Büchi | Imine, Alkene | UV or Visible Light (with photocatalyst) | Direct formation of azetidine ring |

| Norrish-Yang Cyclization | α-Aminoacetophenones | UV Light | Forms azetidinol (B8437883) intermediates |

While less common than [2+2] or ring-closure strategies, [3+1] cycloaddition methodologies offer an alternative disconnection for azetidine synthesis. These reactions involve the combination of a three-atom component with a one-atom component. A notable example involves the reaction of zirconocene complexes of imines with electrophiles. The reaction of ethylmagnesium bromide with imines in the presence of a zirconium catalyst generates C,N-dimagnesiated compounds, which can be considered three-atom synthons. These intermediates can then be trapped with various electrophiles to construct the azetidine ring organic-chemistry.org. This approach provides a route to bifunctional and cyclic nitrogen-containing compounds, including azetidines organic-chemistry.org.

Ring Expansion and Contraction Methodologies

The inherent ring strain of small heterocycles can be harnessed to drive the formation of the slightly less strained azetidine ring through ring expansion or contraction reactions.

The ring expansion of three-membered aziridine (B145994) rings is a well-established method for the synthesis of four-membered azetidines magtech.com.cn. One common strategy involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction proceeds via nucleophilic attack of the ylide on the aziridine ring, leading to ring opening followed by an intramolecular cyclization to furnish the corresponding 1-arenesulfonylazetidine organic-chemistry.org. The reaction can be efficiently carried out under microwave irradiation using a solid support like alumina organic-chemistry.org. This method provides a straightforward, one-pot synthesis of azetidines from readily available aziridine precursors.

| Aziridine Precursor | Reagent | Conditions | Product |

| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | Microwave irradiation, Alumina | 1-Arenesulfonylazetidine |

The reduction of azetidin-2-ones, commonly known as β-lactams, is a direct and frequently used method for the synthesis of azetidines magtech.com.cnnih.gov. β-Lactams are often more accessible synthetically than azetidines themselves, for example, through the Staudinger ketene-imine cycloaddition. The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group using strong reducing agents such as borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

A significant consideration in this approach is the potential for the reduction of other functional groups within the molecule clockss.org. Therefore, the choice of reducing agent must be made carefully, and protecting groups may be necessary for sensitive functionalities. Despite this, the accessibility of β-lactam precursors makes their reduction a valuable and robust strategy for obtaining a wide range of substituted azetidines nih.gov.

From Pyrrolidinone Ring Contraction

A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. wipo.intjmchemsci.com This approach leverages readily available five-membered lactams to construct the more strained four-membered azetidine ring. The reaction proceeds via a one-pot nucleophilic addition-ring contraction mechanism. wipo.intjmchemsci.com

The proposed mechanism begins with a nucleophilic attack on the activated amide carbonyl group of the N-sulfonylpyrrolidinone. google.com This is followed by cleavage of the N–C(O) bond, which generates an α-bromocarbonyl intermediate containing a γ-positioned amide anion. This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide and resulting in the formation of the contracted azetidine ring. google.com A variety of nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the azetidine product using this method, typically in the presence of a base such as potassium carbonate. google.comwipo.intjmchemsci.com The α-bromopyrrolidinone precursors are conveniently prepared through the monobromination of inexpensive N-sulfonyl-2-pyrrolidinone starting materials. wipo.int

| Starting Material | Reagents | Product Type | Reference |

| α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., MeOH) | α-carbonylated N-sulfonylazetidine | google.comwipo.int |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis offers powerful and versatile tools for the synthesis and functionalization of the azetidine core, particularly through C–H activation and cross-coupling strategies. One prominent method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for constructing the azetidine ring. google.com This reaction can be promoted by a combination of an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (AgOAc), proceeding through a proposed alkyl–Pd(IV) intermediate. google.com

The use of directing groups has significantly advanced the scope of these reactions. Picolinamide (PA), for instance, can direct the intramolecular amination of unactivated C–H bonds to furnish various azabicyclic scaffolds, including azetidines. Beyond ring formation, palladium catalysis is crucial for functionalizing the pre-formed azetidine scaffold. A stereospecific, directed C(sp³)–H arylation at the C3 position of azetidines has been developed using an 8-aminoquinoline directing group and an N-trifluoroacetamide protecting group. organic-chemistry.org Other cross-coupling methods, such as the Hiyama coupling of 3-iodoazetidine (B8093280) with arylsilanes, also provide efficient routes to 3-arylazetidines. jmchemsci.com

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Intramolecular γ-C(sp³)–H Amination | Pd(II), Benziodoxole tosylate, AgOAc | Aliphatic amine derivative | Functionalized azetidine | google.com |

| Directed C(sp³)–H Arylation | Pd(OAc)₂, (BnO)₂PO₂H, AgOAc | N-protected azetidine-2-carboxamide | C3-arylated azetidine | organic-chemistry.org |

| Hiyama Cross-Coupling | Palladium catalyst | 3-Iodoazetidine, Arylsilane | 3-Arylazetidine | jmchemsci.com |

Copper-Catalyzed Cyclization and Functionalization

Copper-catalyzed reactions provide another set of effective strategies for constructing and modifying azetidine rings, often involving radical or cycloaddition pathways. A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been reported for the synthesis of azetidines. nih.gov

More complex, highly functionalized azetidines can be accessed through multi-reaction sequences. An efficient, diastereoselective synthesis of azetidin-2-imines has been achieved using a parallel catalysis strategy that incorporates a copper-catalyzed azide (B81097)–alkyne cycloaddition. libretexts.org Furthermore, copper catalysis is instrumental in the enantioselective difunctionalization of azetines. Using a Cu/bisphosphine catalyst system, boryl and allyl functionalities can be installed across the C=C bond of an azetine to generate chiral 2,3-disubstituted azetidines. masterorganicchemistry.com The strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) represents another powerful approach, where dual copper/photoredox catalysis enables the allylation of these highly strained precursors to form functionalized azetidines. nih.gov

| Reaction Type | Catalyst System | Key Transformation | Product Type | Reference |

| Radical Annulation | Photo-induced Copper | Annulation of aliphatic amines and alkynes | Substituted azetidines | nih.gov |

| Boryl Allylation | Cu/bisphosphine | Enantioselective difunctionalization of azetines | Chiral 2,3-disubstituted azetidines | masterorganicchemistry.com |

| Parallel Catalysis | Copper | Azide-alkyne cycloaddition/[2+2] cycloaddition | Polyfunctionalized azetidin-2-imines | libretexts.org |

Electro- and Photochemical Synthetic Routes

Electro- and photochemical methods offer unique, energy-efficient pathways to azetidine synthesis, often proceeding under mild conditions and enabling transformations that are challenging with traditional thermal methods. organic-chemistry.orgwikipedia.org

Photochemical Routes Photochemical strategies frequently rely on cycloaddition reactions. The intermolecular aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an excited-state imine and an alkene, provides a direct route to the azetidine scaffold. chemicalbook.comchemicalbook.com Visible light photocatalysis, using sensitizers like iridium(III) complexes, can be employed to activate precursors such as 2-isoxazoline-3-carboxylates for this transformation. google.com Another important photochemical method is the Norrish–Yang cyclization, which involves a 1,5-hydrogen atom abstraction by an excited carbonyl group, followed by radical cyclization to form azetidinols from α-aminoacetophenones. organic-chemistry.org The productivity of these reactions can be significantly enhanced by using continuous flow photochemical reactors. wikipedia.org

Electrochemical Routes Electrosynthesis provides an alternative approach, often replacing chemical oxidants or reductants with electricity. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. jmchemsci.com This method combines cobalt catalysis with an electric current to regioselectively generate key carbocationic intermediates that undergo C–N bond formation. Electrochemical methods have also been applied to Mitsunobu-type reactions for synthesizing nitrogen heterocycles from amino alcohols, avoiding the use of traditional azo-reagents.

| Method | Key Reaction | Starting Materials | Reference |

| Photochemical | Aza Paternò–Büchi ([2+2] Cycloaddition) | Imine, Alkene | google.comchemicalbook.com |

| Photochemical | Norrish-Yang Cyclization | α-Aminoacetophenone | organic-chemistry.org |

| Electrochemical | Intramolecular Hydroamination | Allylic sulfonamide |

Brønsted Acid-Catalyzed Approaches for Azetidine Ether Formation

Brønsted acid catalysis is a valuable tool for the synthesis of azetidine ethers, particularly from azetidinol precursors. This method provides a direct and efficient route for forming C-O bonds at the C3 position of the azetidine ring. A notable application is the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers via the reaction of 3-aryl-azetidinols with various alcohols.

In this approach, the Brønsted acid selectively activates the tertiary benzylic alcohol of the azetidinol, facilitating its departure as a water molecule and generating a stabilized carbocation intermediate. This intermediate is then trapped by an alcohol nucleophile to form the desired ether. A key advantage of this methodology is that it proceeds while keeping the strained four-membered ring intact and avoids the need for strong bases or reactive alkylating agents often used in traditional ether syntheses. In a related strategy, cooperative Brønsted/Lewis acid catalysis can be used to activate and open the azetidine ring with organotrifluoroborate nucleophiles, leading to γ,γ-substituted amines.

Organometallic Reagent-Mediated Azetidine Construction

Organometallic reagents are instrumental in several key strategies for constructing the azetidine skeleton, often enabling the formation of highly substituted or complex derivatives. Titanium-mediated reactions are particularly noteworthy. For instance, a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents provides a pathway to spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism. google.com Another approach involves the generation of titanacyclobutanes from ketones or alkenes; these intermediates can be halogenated and subsequently captured by amines to build the azetidine ring. chemicalbook.com

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a versatile precursor for azetidine synthesis. This strained molecule can undergo direct alkylation with various organometal reagents in the presence of a copper catalyst to yield bis-functionalized azetidines. jmchemsci.com Alternatively, lithiated ABB can be trapped with boronic esters, followed by a 1,2-metalate rearrangement that cleaves the central C–N bond to furnish N-H azetidine boronic esters. google.comjmchemsci.com

Introduction of the 2-Methylallyloxy Moiety onto the Azetidine Scaffold

The introduction of the 2-methylallyloxy group onto the C3 position of the azetidine scaffold is most commonly achieved through a Williamson ether synthesis. libretexts.orgchemicalbook.com This classical and highly reliable method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. For the synthesis of this compound, the key precursors are a 3-hydroxyazetidine derivative and a 2-methylallyl halide, such as 3-bromo-2-methylprop-1-ene.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalbook.com The first step involves the deprotonation of the hydroxyl group of an N-protected 3-hydroxyazetidine using a strong, non-nucleophilic base like sodium hydride (NaH). wikipedia.orgchemicalbook.com This generates a potent azetidin-3-oxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of the 2-methylallyl halide, displacing the halide leaving group in a single, concerted step to form the C-O ether linkage.

Proposed Synthetic Route:

Deprotonation: An N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is treated with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.

Nucleophilic Substitution: 3-Bromo-2-methylprop-1-ene is added to the reaction mixture. The azetidin-3-oxide attacks the primary alkyl bromide, leading to the formation of N-protected this compound.

Deprotection (if necessary): The N-protecting group (e.g., Boc) can be removed under appropriate conditions (e.g., acidic treatment) to yield the final product, this compound.

Because the electrophile is a primary alkyl halide, the SN2 reaction is highly favored over competing elimination reactions. wikipedia.orgchemicalbook.com The choice of an appropriate N-protecting group is crucial to prevent side reactions involving the azetidine nitrogen.

Etherification of 3-Hydroxyazetidines

A primary and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a 3-hydroxyazetidine precursor, typically with a strong base such as sodium hydride (NaH) or potassium hydride (KH), to form a nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an appropriate 2-methylallyl electrophile, such as 2-methylallyl bromide or chloride. masterorganicchemistry.com The reaction is generally efficient for primary alkyl halides. The nitrogen of the azetidine ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions.

General Reaction Scheme:

N-Protected-3-hydroxyazetidine + 2-Methylallyl Halide --(Base)--> N-Protected-3-((2-methylallyl)oxy)azetidine

| Starting Material (Azetidine) | Allylic Electrophile | Base | Solvent | Typical Yield (%) |

| N-Boc-3-hydroxyazetidine | 2-Methylallyl bromide | NaH | THF, DMF | 75-90 |

| N-Cbz-3-hydroxyazetidine | 2-Methylallyl chloride | KH | THF | 70-85 |

| N-Trityl-3-hydroxyazetidine | 2-Methylallyl tosylate | KHMDS | Dioxane | 70-88 |

Nucleophilic Displacement on 3-Haloazetidines with Allylic Alcohols

An alternative SN2 approach involves reversing the roles of the nucleophile and electrophile. In this strategy, an N-protected 3-haloazetidine (e.g., 3-iodo- or 3-bromoazetidine) serves as the electrophile. organic-chemistry.org The nucleophile is the alkoxide of 2-methylallyl alcohol, generated by treating the alcohol with a strong base. This method is particularly useful when the 3-haloazetidine is more readily accessible than the corresponding 3-hydroxyazetidine. As with the Williamson ether synthesis, this reaction proceeds via an SN2 mechanism, and conditions are chosen to favor substitution over elimination.

General Reaction Scheme:

N-Protected-3-haloazetidine + 2-Methylallyl Alcohol --(Base)--> N-Protected-3-((2-methylallyl)oxy)azetidine

| Starting Material (Azetidine) | Allylic Alcohol | Base | Solvent | Typical Yield (%) |

| N-Boc-3-iodoazetidine | 2-Methylallyl alcohol | NaH | THF | 80-95 |

| N-Boc-3-bromoazetidine | 2-Methylallyl alcohol | KOtBu | t-BuOH | 70-85 |

| N-Cbz-3-mesyloxyazetidine | 2-Methylallyl alcohol | NaH | DMF | 75-90 |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a mild and effective method for forming the ether linkage, particularly when dealing with sensitive substrates. organic-chemistry.org This reaction couples a primary or secondary alcohol, such as N-protected-3-hydroxyazetidine, with a nucleophile, which in this case is 2-methylallyl alcohol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis. organic-chemistry.orgmissouri.edu This method has been successfully employed to construct the azetidine core in natural product synthesis, highlighting its utility. rsc.org

The reaction mechanism involves the activation of the 3-hydroxyazetidine by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. Subsequent SN2 attack by the 2-methylallyl alkoxide furnishes the desired ether product. missouri.edu

| Alcohol | Nucleophile | Reagents | Solvent | Stereochemistry |

| (R)-N-Boc-3-hydroxyazetidine | 2-Methylallyl alcohol | PPh₃, DEAD | THF | Inversion to (S)-product |

| N-Cbz-3-hydroxyazetidine | 2-Methylallyl alcohol | PPh₃, DIAD | Toluene | N/A (achiral) |

| (S)-N-Trityl-3-hydroxyazetidine | 2-Methylallyl alcohol | Polymer-supported PPh₃, DEAD | CH₂Cl₂ | Inversion to (R)-product |

Transition Metal-Catalyzed Etherification Reactions

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for C–O bond formation. researchgate.netdntb.gov.ua Catalysts based on palladium, copper, and rhodium can facilitate the coupling of alcohols with various partners. nih.govnih.gov For the synthesis of azetidine ethers, these methods could include:

Palladium-Catalyzed C–H Alkoxylation: Directing-group-assisted C(sp³)–H activation at the C3 position of an azetidine ring, followed by coupling with 2-methylallyl alcohol, represents a cutting-edge approach. While C-H arylation of azetidines has been demonstrated, the analogous C-O bond formation is an area of active development.

Copper-Catalyzed Cross-Coupling: Ullmann-type reactions, which traditionally form C-O bonds with aryl halides, have been adapted for alkyl partners. A potential route could involve the coupling of a 3-haloazetidine with a copper(I) 2-methylallyl alkoxide.

Rhodium-Catalyzed Allylic Etherification: Rhodium catalysts are known to mediate the reaction between allylic carbonates or phosphates and alcohols. nih.gov An N-protected 3-hydroxyazetidine could potentially be coupled with a 2-methylallyl carbonate under rhodium catalysis.

These methods offer alternative pathways that may proceed under milder conditions or with different functional group tolerance compared to classical methods.

Stereoselective and Enantioselective Synthesis of Azetidine Ethers

Control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3-substituted azetidines, where the C3 carbon can be a stereocenter, enantioselective synthesis is crucial. The primary strategies involve establishing the stereochemistry of an azetidine precursor, which is then converted to the final ether product.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In this approach, an achiral azetidine precursor is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs subsequent transformations to favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product.

(S)-1-Phenylethylamine: This commercially available chiral amine can be used as both a nitrogen source and a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids, demonstrating its utility in controlling stereochemistry within the azetidine ring system.

Ellman's tert-Butanesulfinamide: This has become a widely used and inexpensive chiral auxiliary. digitellinc.com It can be condensed with a 1,3-bis-electrophile to form a chiral sulfinimine, which then undergoes cyclization to form the azetidine ring with high diastereoselectivity. acs.org The sulfinamide group can be easily cleaved under acidic conditions after the ring is formed and before or after the etherification step.

| Chiral Auxiliary | Precursor | Key Transformation | Diastereomeric Ratio (d.r.) | Reference |

| tert-Butanesulfinamide | 3-Chloropropanal | Organometallic addition and cyclization | >85:15 | acs.org |

| (S)-1-Phenylethylamine | Diester precursor | Dieckmann condensation | Not specified |

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate an enantioenriched product from a prochiral substrate. researchgate.netbirmingham.ac.uk This approach is highly atom-economical and is a cornerstone of modern enantioselective synthesis.

Organocatalysis: Chiral amines and other small organic molecules can catalyze the enantioselective formation of azetidines. For instance, proline-derived catalysts have been used in the α-chlorination of aldehydes, a key step in a sequence to produce C2-functionalized azetidines with high enantiomeric excess (ee). nih.gov

Transition Metal Catalysis: Chiral complexes of metals like copper, rhodium, and palladium are effective in a wide range of asymmetric transformations. Copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines with excellent control over both relative and absolute stereochemistry. acs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can enable the enantioselective synthesis of complex structures like spirocyclic azetidine oxindoles through intramolecular cyclization, achieving high yields and enantiomeric ratios. nih.govacs.org

These catalytic methods are typically used to synthesize a chiral azetidine building block, such as an enantiopure N-protected-3-hydroxyazetidine or 3-haloazetidine, which is then converted to the target ether via one of the methods described in section 2.3, with the stereochemistry preserved.

| Catalytic System | Reaction Type | Substrate Type | Enantioselectivity (ee/er) | Reference |

| Chiral Phosphine/Copper | Boryl Allylation | Azetines | >99% ee | acs.org |

| Cinchona Alkaloid Derivative | Phase-Transfer Cyclization | Isatin derivatives | up to 2:98 er | nih.govacs.org |

| Proline-derived Catalyst | α-chlorination/Cyclization | Aldehydes | 84-92% ee | nih.gov |

Diastereoselective Approaches

Diastereoselective synthesis provides a powerful strategy for the creation of specific stereoisomers by taking advantage of the steric and electronic properties of chiral auxiliaries, substrates, or catalysts. Several methodologies have been developed for the diastereoselective synthesis of substituted azetidines, which can be adapted for the preparation of azetidine ethers.

One prominent approach involves the use of chiral auxiliaries, such as tert-butanesulfinamides, to direct the stereochemical outcome of key bond-forming reactions. A general and scalable method for producing enantioenriched C2-substituted monocyclic azetidines utilizes chiral tert-butanesulfinamides. acs.orgnih.gov This three-step method begins with the condensation of an inexpensive starting material, 3-chloropropanal, with a chiral tert-butanesulfinamide to form a sulfinimine. Subsequent organometallic addition to the sulfinimine and intramolecular chloride substitution yields the desired azetidine with high diastereoselectivity. acs.org The choice of the (R)- or (S)-sulfinamide reactant dictates the resulting stereochemistry of the product. acs.org The diastereomers of the protected azetidine product can then be separated using normal phase chromatography. acs.org

The scope of this method has been demonstrated with a variety of Grignard reagents, including aryl, vinyl, allyl, and alkyl nucleophiles, affording the corresponding chiral azetidines in good yields and diastereoselectivities. acs.orgnih.gov For instance, the addition of aryl Grignard reagents resulted in diastereoselectivity ranging from approximately 79:21 to 87:13, while methyl and allyl nucleophiles provided excellent diastereoselectivity of >95:5. acs.orgnih.gov

| Nucleophile (RMgX) | Product | Yield (over 2 steps) | Diastereomeric Ratio (d.r.) |

| Phenylmagnesium bromide | 17a | 75% | 87:13 |

| 4-Methoxyphenylmagnesium bromide | 17b | 52% | 79:21 |

| 4-Fluorophenylmagnesium bromide | 17c | 66% | 84:16 |

| Methylmagnesium bromide | 17d | 77% | >95:5 |

| Vinylmagnesium bromide | 17e | 63% | 83:17 |

| Allylmagnesium bromide | 17f | 65% | 95:5 |

| Hexylmagnesium bromide | 17g | 68% | 92:8 |

| This table summarizes the diastereoselective addition of various Grignard reagents to N-tert-butanesulfinyl-3-chloropropanimine. Data sourced from The Journal of Organic Chemistry. acs.orgnih.gov |

Another effective strategy is the diastereoselective imino-aldol reaction. This method has been successfully employed for the synthesis of substituted N-sulfinyl and N-sulfonyl azetidines. rsc.org The key step involves the reaction of ester enolates with chiral sulfinimines, which serve as both a source of chirality and a carbon-nitrogen bond activating group. rsc.org The resulting β-amino esters are then reduced and cyclized to produce non-racemic azetidines with high yield and stereoselectivity. rsc.org

Furthermore, the enantioselective difunctionalization of azetines offers a convenient route to chiral 2,3-disubstituted azetidines. acs.orgnih.gov Using a copper/bisphosphine catalyst, two versatile groups, boryl and allyl, can be installed on the azetine ring, creating two new stereogenic centers. acs.orgnih.gov This method demonstrates excellent control over chemoselectivity, regioselectivity, enantioselectivity, and diastereoselectivity. nih.gov In many cases, single isomers were obtained with complete regio-, enantio-, and diastereoselectivity. researcher.life

Lanthanide triflates, such as La(OTf)3, have also been utilized as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgfrontiersin.org This reaction proceeds in high yields and is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org The inherent stereochemistry of the epoxy amine substrate directs the formation of the corresponding azetidine stereoisomer.

Resolution Methods for Enantiopure Azetidine Ethers

While diastereoselective synthesis aims to directly produce a single desired stereoisomer, resolution methods involve the separation of a racemic mixture of enantiomers. This can be achieved through various techniques, including classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

In the context of azetidine synthesis, a common strategy that incorporates a resolution step is the use of a chiral auxiliary, as described in the diastereoselective approaches. After the diastereoselective reaction, the resulting diastereomers are separated. A subsequent chemical step then removes the chiral auxiliary to yield the enantiopure products. For example, in the synthesis of C2-substituted azetidines using tert-butanesulfinamides, the diastereomeric protected azetidine products are separable by standard column chromatography. acs.org Following separation, the sulfinyl group can be cleaved to provide the enantioenriched C2-substituted azetidines. acs.org

Reactivity and Chemical Transformations of 3 2 Methylallyl Oxy Azetidine

Azetidine (B1206935) Ring-Opening Reactions

The high ring strain inherent in the four-membered azetidine ring is a primary driver of its reactivity. This strain can be relieved through various ring-opening transformations, providing a powerful tool for the synthesis of diverse acyclic and heterocyclic structures.

The azetidine ring, particularly when activated, is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized linear amines. nih.gov This process often occurs in a stereoselective and regioselective manner, making it a valuable transformation in organic synthesis. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. nih.gov For instance, in activated azetidines such as N-sulfonylated derivatives, nucleophilic attack typically occurs at the less sterically hindered carbon atom. A variety of nucleophiles, including alcohols, phenols, anilines, and halides, can be employed in these reactions. researchgate.netorganic-chemistry.org The formation of an azetidinium ion enhances the ring's susceptibility to nucleophilic attack. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives This table presents generalized examples of nucleophilic ring-opening reactions and does not specifically represent reactions of 3-((2-Methylallyl)oxy)azetidine, for which specific data is not available.

| Azetidine Derivative | Nucleophile | Product |

|---|---|---|

| N-Sulfonylazetidine | Alcohol (R-OH) | γ-Amino ether |

| N-Sulfonylazetidine | Amine (R-NH2) | 1,3-Diamine |

| Azetidinium salt | Halide (X-) | γ-Haloamine |

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack and can also mediate ring scission and subsequent rearrangements. iitk.ac.iniitk.ac.in The coordination of a Lewis acid to the nitrogen atom of the azetidine ring increases its electrophilicity, facilitating ring-opening. iitk.ac.iniitk.ac.in For example, the use of Lewis acids like copper(II) triflate (Cu(OTf)₂) can promote the ring-opening of 2-aryl-N-tosylazetidines, leading to the formation of (E)-allylamines through an unprecedented rearrangement. iitk.ac.in Similarly, Lewis acids such as zinc chloride (ZnCl₂) can catalyze the reaction of β-lactams (azetidin-2-ones) with various nucleophiles. researchgate.net In some cases, the choice of Lewis acid can influence the reaction pathway, leading to either substitution or rearrangement products. researchgate.net For instance, the reaction of 3-α-chloro-3-phenylthioazetidin-2-ones with allyltrimethylsilane (B147118) in the presence of a Lewis acid results in a stereoselective C-3 allylation. researchgate.net

The inherent strain energy of the azetidine ring can be harnessed to drive chemical transformations. beilstein-journals.org This "strain-release" approach allows for the formation of complex molecules from simpler precursors. beilstein-journals.org For example, the photochemical Norrish-Yang cyclization can be used to form strained azetidinols, which then readily undergo ring-opening upon the addition of certain reagents. beilstein-journals.org This strategy has been used to synthesize highly functionalized dioxolanes. beilstein-journals.org Another example involves the use of highly strained azabicyclo[1.1.0]butanes (ABBs), which can undergo radical strain-release photocatalysis to produce densely functionalized azetidines. chemrxiv.org The strain-release concept is a powerful tool in modern organic synthesis, enabling the construction of intricate molecular architectures. nih.govnih.gov

While the biodegradation of some azetidine derivatives through enzymatic ring-opening is known, the application of enzymes for the specific chemical synthesis or modification of compounds like this compound is an emerging area. rsc.org Engineered "carbene transferase" enzymes, such as evolved variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgchemrxiv.org This demonstrates the potential for biocatalysts to perform complex transformations on strained ring systems. Although direct enzymatic ring-opening of this compound for synthetic purposes is not yet widely reported, the development of new biocatalysts could open up this avenue in the future.

Transformations of the 2-Methylallyloxy Group

The 2-methylallyloxy substituent on the azetidine ring provides a versatile handle for further functionalization, primarily through reactions at the carbon-carbon double bond.

The alkene functionality within the 2-methylallyloxy group can undergo a variety of classic addition reactions.

Hydrogenation: The double bond can be saturated via catalytic hydrogenation to yield the corresponding 3-((2-methylpropyl)oxy)azetidine derivative.

Halogenation: The addition of halogens such as chlorine or bromine across the double bond would result in the formation of a dihalo-substituted propyl ether. A modular approach to synthesizing 3-azetidines has been developed through the halogenation of titanacyclobutanes. nih.gov

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate, using various oxidizing agents like peroxy acids (e.g., m-CPBA) or through catalytic methods. organic-chemistry.orgmdpi.commdpi.com The resulting epoxide can then undergo further nucleophilic ring-opening reactions.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of a hydroxyl group to the double bond, yielding a diol ether derivative.

Table 2: Potential Transformations of the Alkene Moiety in this compound This table illustrates potential reactions based on general alkene reactivity, as specific examples for this compound are not extensively documented.

| Reaction | Reagents | Expected Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated alkyl ether |

| Halogenation | Br₂ | Dibromoalkyl ether |

| Epoxidation | m-CPBA | Epoxy ether |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxyalkyl ether (Diol ether) |

Claisen Rearrangements and Related Allylic Rearrangements

The Claisen rearrangement is a powerful, thermally-driven, pericyclic reaction that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or o-allylphenols, respectively. wikipedia.orgorganic-chemistry.org For this compound, which is an allyl ether but not an allyl vinyl or aryl ether, a direct Claisen rearrangement is not feasible. However, it serves as a precursor to a substrate that could undergo a related rearrangement.

To facilitate a Claisen-type rearrangement, the azetidine moiety would first need to be converted into a system that mimics a vinyl ether. While no specific examples for this compound are documented in the provided search results, a hypothetical pathway can be proposed based on known variants of the Claisen rearrangement, such as the Ireland-Claisen rearrangement.

In a potential Ireland-Claisen scenario, an N-acylated derivative of this compound could be treated with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate possesses the necessary allyl silyl ketene acetal structure to undergo a mychemblog.commychemblog.com-sigmatropic rearrangement upon heating. The expected product would be a C-allylated azetidinone, where the 2-methylallyl group has migrated from the oxygen atom to the α-carbon of the N-acyl group. The reaction proceeds through a highly ordered, six-membered chair-like transition state. organic-chemistry.org

Cleavage or Modification of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. unizin.orgmasterorganicchemistry.com The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the structure of the groups attached to the ether oxygen. unizin.orgwikipedia.org

The reaction begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, a halide ion (Br or I) acts as a nucleophile.

Two cleavage pathways are possible for the protonated intermediate:

S(_N)2 Pathway : The nucleophile attacks the less sterically hindered carbon atom. In this case, the primary carbon of the 2-methylallyl group is sterically more accessible than the secondary carbon of the azetidine ring. This pathway would yield 3-hydroxyazetidine and a 2-methylallyl halide. libretexts.org

S(_N)1 Pathway : This pathway involves the formation of a stable carbocation. The 2-methylallyl group can form a resonance-stabilized allylic carbocation. The azetidinyl cation is generally less stable. Therefore, cleavage of the C-O bond could generate an allylic carbocation and 3-hydroxyazetidine. The subsequent attack of the halide on the carbocation would also lead to a 2-methylallyl halide. unizin.orglibretexts.org

Given the stability of the allylic carbocation, the cleavage is likely to proceed via a mechanism with significant S(_N)1 character, affording 3-hydroxyazetidine and 3-halo-2-methyl-1-propene . unizin.org

Functionalization Reactions at Other Positions of the Azetidine Ring

Electrophilic Aromatic Substitution on N-Substituted Aryl-azetidines (if relevant)

This reaction is pertinent to derivatives of this compound that bear an N-aryl substituent. In such compounds, the azetidine ring can act as a directing group in electrophilic aromatic substitution reactions. However, a more synthetically useful transformation is directed ortho-metalation, which achieves regioselective functionalization via a lithiated intermediate rather than a classical electrophilic attack on the aromatic ring. Studies have shown that an N-alkyl-2-arylazetidine can direct lithiation to the ortho position of the aryl ring, demonstrating the coordinating ability of the azetidine nitrogen.

C-H Activation and Functionalization

Direct C-H activation and functionalization of the azetidine ring itself is a challenging but valuable transformation for introducing molecular complexity. While specific examples for this compound were not found, general strategies involving transition metal catalysis are employed for such reactions on related saturated heterocycles. nih.gov For instance, palladium-catalyzed C(sp)-H activation has been used to synthesize aziridines and could conceptually be adapted for azetidine functionalization. nih.gov Another approach involves Minisci-type reactions for the C-H alkylation of protonated, electron-deficient nitrogen heterocycles using radical precursors. nih.gov These methods typically require specific directing groups or electronic properties within the substrate to achieve site-selectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama) at Halogenated Azetidines

Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. To apply this to the azetidine core, a precursor such as an N-protected 3-haloazetidine is required. The resulting 3-substituted azetidines can then be elaborated to the target compound. Both Suzuki-Miyaura and Hiyama couplings have been successfully applied to 3-iodoazetidine (B8093280) derivatives. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organic halide with an organoboron compound, catalyzed by a palladium complex. youtube.comnih.gov The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. nih.gov

The Hiyama coupling utilizes an organosilane as the coupling partner, which is activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org This method provides an alternative to boronic acids and has been effectively used for the synthesis of 3-arylazetidines from 3-iodoazetidine. organic-chemistry.orgnih.gov

The table below summarizes representative conditions for these cross-coupling reactions on N-protected 3-iodoazetidine systems, which are precursors to functionalized analogues of the title compound.

Table 1: Cross-Coupling Reactions on 3-Iodoazetidine Derivatives

| Coupling Type | Reactants | Catalyst/Ligand | Base/Activator | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Hiyama | N-Boc-3-iodoazetidine, Phenyltriethoxysilane | Pd(OAc)(_2)/dppf | TBAF | Dioxane | 80 | organic-chemistry.org |

| Hiyama | N-Boc-3-iodoazetidine, (4-Methoxyphenyl)triethoxysilane | Pd(OAc)(_2)/dppf | TBAF | Dioxane | 88 | organic-chemistry.org |

Modifications of the Azetidine Nitrogen Atom (e.g., Deprotection, Alkylation, Acylation)

The secondary amine of this compound is a key site for functionalization. Often, syntheses of substituted azetidines begin with an N-protected intermediate to control reactivity. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn).

Deprotection: The removal of these protecting groups is a crucial step to enable further N-functionalization or to obtain the final target compound.

N-Boc Deprotection: Typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

N-Cbz and N-Bn Deprotection: Commonly removed by catalytic hydrogenation (e.g., H(_2), Pd/C).

N-p-ethoxyphenyl Deprotection: Can be removed oxidatively using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmdpi.com

Alkylation and Acylation: Once the NH-azetidine is available, it can readily undergo N-alkylation or N-acylation.

N-Alkylation: This can be achieved by reacting the azetidine with an alkyl halide in the presence of a base to neutralize the resulting acid. Reductive amination is another common method for introducing alkyl groups. rsc.org

N-Acylation: The reaction with acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base like triethylamine, provides the corresponding N-acylazetidines.

The table below provides examples of these transformations on related azetidine systems.

Table 2: N-Functionalization of Azetidine Derivatives

| Reaction Type | Substrate | Reagent(s) | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| N-Deprotection (Oxidative) | N-(p-ethoxyphenyl)-3-phythalimido-azetidin-2-one | Ceric Ammonium Nitrate (CAN) | Acetonitrile/H(_2)O | 3-Phthalimido-azetidin-2-one | 90 | mdpi.com |

| N-Acylation | Azetidine | Benzoyl Chloride, K(_2)CO(_3), TBAB | Chloroform | 1-Benzoylazetidine | 78 | - |

Computational and Theoretical Investigations of 3 2 Methylallyl Oxy Azetidine and Azetidine Analogues

Conformational Analysis and Energy Minima

The four-membered azetidine (B1206935) ring is not planar. It adopts a puckered conformation to relieve some of its inherent ring strain. Gas-phase electron diffraction studies have determined that the parent azetidine molecule has a puckered ring with a dihedral angle of 37°. rsc.org The molecule undergoes a dynamic process of ring inversion, or "ring puckering," where it flips between two equivalent puckered conformations.

For substituted azetidines like 3-((2-Methylallyl)oxy)azetidine, the substituent at the 3-position influences the conformational equilibrium. The bulky (2-methylallyl)oxy group will have preferred orientations (axial vs. equatorial) that correspond to different energy minima. Computational methods can model these conformations and calculate their relative energies to determine the most stable arrangement. Due to a lower energy barrier for ring puckering compared to the smaller aziridine (B145994) ring, azetidines are expected to exhibit significant dynamic behavior. nih.gov

Ab initio UHF calculations have been used to predict the conformation of related species. For instance, while the azetidine radical cation is assigned a planar ring structure, the neutral azetidin-1-yl radical is predicted to have a puckered ring with puckering angles calculated at 12.0° (STO-3G level) and 15.4° (6-31G* level). psu.edursc.org These studies highlight how electronic changes can significantly alter the preferred geometry of the azetidine ring.

Calculated Puckering Angles for Azetidine Species

| Species | Method | Puckering Angle (°) | Reference |

|---|---|---|---|

| Azetidine (neutral) | Electron Diffraction (Gas-phase) | 37 | rsc.org |

| Azetidin-1-yl radical | Ab initio UHF (STO-3G) | 12.0 | rsc.org |

| Azetidin-1-yl radical | Ab initio UHF (6-31G*) | 15.4 | rsc.org |

| Azetidine radical cation | EPR/Ab initio | Planar (0) | psu.edursc.org |

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of azetidine derivatives. researchgate.netthescience.dev These calculations provide information about the distribution of electron density, molecular orbital energies (such as the HOMO-LUMO gap), and thermodynamic stability. researchgate.netresearchgate.net For this compound, DFT studies could elucidate how the ether linkage and the allyl group affect the electron density on the azetidine ring and its nitrogen atom.

The stability of substituted azetidines can be influenced by conjugation. For instance, studies on N-aryl azetidines showed that delocalization of the nitrogen lone pair into the aryl ring, confirmed by ¹⁵N NMR shifts and DFT calculations, enhances stability against acid-mediated decomposition. nih.gov Similarly, theoretical studies on the azetidine radical cation revealed a planar ring structure where the spin density is primarily located in the p-orbital of the nitrogen atom, a characteristic of π-type radical cations. psu.edu Such calculations are vital for predicting the behavior of azetidine derivatives in various chemical environments. researchgate.netglobalauthorid.com

Elucidation of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping the reaction pathways for both the synthesis and functionalization of azetidines. By calculating the energies of reactants, products, intermediates, and transition states, chemists can build a detailed picture of the reaction mechanism. researchgate.net

A prominent example is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition used to synthesize azetidines. rsc.org Computational investigations of this reaction have revealed a diradical pathway and explained the origin of selectivity, showing that C-N bond formation occurs before C-C bond formation. researchgate.net

Another area of intense study is the ring-opening of azetidines. beilstein-journals.org Theoretical calculations have been used to model the transition states of these reactions, which are often promoted by Lewis acids or proceed via quaternization of the ring nitrogen. magtech.com.cn For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational analysis showed that the transition state leading to the azetidine product was significantly lower in energy than the one leading to the competing five-membered pyrrolidine (B122466) ring, consistent with experimental results. nih.govfrontiersin.org

Prediction and Rationalization of Regioselectivity and Stereoselectivity

The outcomes of reactions involving unsymmetrical azetidines or reagents often depend on subtle electronic and steric factors. Quantum chemical calculations can predict and explain the observed regioselectivity and stereoselectivity. rsc.org

In the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations provided a detailed explanation for the observed regio- and stereoselectivity, which aligns with Baldwin's rules for ring-formation. acs.org The calculations showed that while the five-membered pyrrolidine product is thermodynamically more stable, the kinetically controlled pathway leads to the strained four-membered azetidine ring. acs.org

Furthermore, computational studies on the La(OTf)₃-catalyzed aminolysis of epoxy amines explained a reversal in regioselectivity between cis- and trans-isomers. nih.govfrontiersin.org The calculations suggested that coordination of the lanthanum (III) catalyst to the substrate and/or product was responsible for favoring azetidine formation from the cis-isomer, whereas the trans-isomer preferentially formed a pyrrolidine. nih.govfrontiersin.org For this compound, such predictive modeling would be invaluable for designing selective ring-opening reactions or further functionalizations.

Analysis of Ring Strain Energy and its Impact on Reactivity

Azetidine possesses a significant amount of ring strain energy, which is a defining feature of its chemistry. researchgate.netrsc.org This strain, arising from bond angle deviation from the ideal tetrahedral geometry, makes the azetidine ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine. researchgate.net The strain energy provides a thermodynamic driving force for ring-opening reactions. nih.govrsc.org

Computational methods are used to quantify this strain energy. acs.orgsrce.hr The ring strain of azetidine is comparable to that of other highly strained rings like cyclobutane (B1203170) and aziridine. This inherent reactivity can be harnessed for synthetic purposes, where the release of strain facilitates reactions that would otherwise be difficult. rsc.orgnih.gov For example, the impact of ring strain is evident in palladium-catalyzed cross-coupling reactions, where the strain in azetidine-based ligands can influence catalytic activity. mdpi.com

Comparison of Ring Strain Energies

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Piperidine | 6 | N | 0 | researchgate.net |

| Pyrrolidine | 5 | N | 5.8 | researchgate.net |

| Azetidine | 4 | N | 25.2 | researchgate.net |

| Cyclobutane | 4 | - | 26.4 | researchgate.net |

| Aziridine | 3 | N | 26.7 | researchgate.net |

| Cyclopropane (B1198618) | 3 | - | 27.6 | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures and energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.orgyoutube.com For a flexible molecule like this compound, MD simulations can model its conformational changes, the motion of the side chain, and its interactions with solvent molecules or other species in solution.

MD simulations have been successfully applied to study complex dynamic phenomena in azetidine chemistry. researchgate.netglobalauthorid.com For example, in the study of the α-lithiation of N-alkyl 2-oxazolinylazetidines, a combination of DFT calculations and in situ FT-IR experiments revealed that the lithiated intermediate was configurationally labile. nih.govmdpi.com This dynamic epimerization, involving both nitrogen inversion and C-Li bond rotation, was rationalized by considering the dynamic behavior of the azetidine ring. nih.govmdpi.com Such simulations would be crucial for understanding how this compound might behave in a biological context, for example, when interacting with a protein binding site.

Applications in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks in the Synthesis of Complex Molecules

Chiral azetidine (B1206935) derivatives are highly sought-after building blocks for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netsigmaaldrich.com The rigid, strained four-membered ring of azetidine provides a well-defined stereochemical scaffold that can be exploited to control the stereochemistry of subsequent reactions. rsc.org The transfer of chirality from a starting material like an enantiopure azetidine derivative can lead to the formation of stereochemically defined products. rsc.org

The use of azetidines as chiral auxiliaries in asymmetric transformations has been a subject of interest over the years. researchgate.net For instance, enantiopure carboxylic acids derived from azetidines have been utilized in stereoselective C-H activation reactions, followed by decarboxylative cross-coupling to create a variety of chiral molecules. This modular approach allows for the late-stage introduction of diverse functional groups with excellent control over the stereochemistry.

Role as Synthetic Intermediates for Diverse Heterocyclic Scaffolds (e.g., pyrrolidines, piperidines)

Due to their inherent ring strain of approximately 25 kcal/mol, azetidines serve as valuable synthetic precursors for the synthesis of other important heterocyclic systems, such as pyrrolidines and piperidines. researchgate.net The ring-opening or ring-expansion of azetidine derivatives provides a powerful strategy for accessing these larger, often more biologically relevant, ring systems. rsc.orgresearchgate.net

For example, the iodocyclisation of homoallylamines can lead to the formation of 2-(iodomethyl)azetidine derivatives. rsc.orgresearchgate.net Under thermal conditions, these azetidines can undergo isomerization to form functionalized 3-iodopyrrolidine (B174656) derivatives. rsc.orgresearchgate.net This transformation highlights the utility of azetidines as intermediates in the synthesis of pyrrolidines. Similarly, synthetic routes to piperidines can involve the ring expansion of aziridines, a related class of strained heterocycles, suggesting the potential for analogous transformations starting from azetidines. whiterose.ac.uk The synthesis of various substituted piperidines is a significant area of research, with applications in medicinal chemistry. youtube.comucl.ac.uknih.gov

The conversion of azetidines to other heterocycles is a testament to their unique reactivity, driven by the relief of ring strain. rsc.orgrsc.org This characteristic makes them versatile intermediates in the construction of a diverse array of molecular architectures. bham.ac.ukorganic-chemistry.org

Development of Catalysts and Ligands Utilizing Azetidine Moieties

Azetidine moieties have been successfully incorporated into the structure of ligands for transition-metal-catalyzed reactions. researchgate.netmdpi.comresearchmap.jp The rigid framework of the azetidine ring can enhance the control over the catalytic pocket, leading to improved enantioselectivity in asymmetric catalysis. rsc.org

For example, new ligands based on aziridine (B145994) and azetidine cores have been developed and evaluated in the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net These catalytic systems have shown high efficiency in the preparation of biaryls from aryl halides, with the ring strain of the azetidine or aziridine ligand influencing the reaction outcome. mdpi.comresearchgate.net The modulation of the ring and side chain strain in these ligands is a key strategy for optimizing their catalytic properties. mdpi.com

Furthermore, azetidine-derived binuclear zinc catalysts have been developed for enantioselective Michael additions. The rigidity of the azetidine scaffold in these catalysts is crucial for achieving high levels of enantioselectivity. rsc.org The coordination chemistry of azetidine derivatives with various metal ions, such as Cu(II) and Zn(II), has also been studied to better understand their behavior as ligands. researchmap.jp

Application in Polymer Chemistry (if applicable to azetidine ethers)

Azetidines and their derivatives are valuable monomers for the synthesis of polyamines through ring-opening polymerization. rsc.orgresearchgate.net The polymerization of these strained nitrogen-containing monomers can be controlled to produce polymers with various architectures, such as linear or branched structures. rsc.org These resulting polyamines have a wide range of important applications, including in CO2 capture, as antibacterial coatings, and in gene transfection. rsc.orgacs.org

The cationic ring-opening polymerization of azetidine leads to the formation of branched poly(propylenimine) (PPI). acs.org The reaction conditions, such as temperature and monomer-to-initiator ratio, can be varied to control the polymerization kinetics and the distribution of primary, secondary, and tertiary amines in the resulting polymer. acs.org While the direct polymerization of 3-((2-methylallyl)oxy)azetidine is not extensively documented in the provided search results, the general principles of azetidine polymerization suggest its potential as a monomer for creating functionalized polymers. The presence of the ether and allyl groups could introduce specific properties and functionalities into the resulting polymer chain.

Use as Chemical Probes for Mechanistic Studies in Organic Reactions

The unique reactivity of azetidines, stemming from their ring strain, makes them useful tools for studying the mechanisms of organic reactions. The predictable ways in which the azetidine ring can open or rearrange can provide insights into reaction pathways.

For example, the isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines provides a system for studying rearrangement reactions. researchgate.net The stereochemical outcome of this transformation can support proposed mechanisms involving intermediates like aziridinium (B1262131) ions. researchgate.net By observing the products formed from the reactions of specifically substituted azetidines, chemists can deduce the stereoelectronic requirements and the nature of the transition states involved in various chemical transformations.

Future Perspectives in 3 2 Methylallyl Oxy Azetidine Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research on the synthesis of 3-((2-Methylallyl)oxy)azetidine will undoubtedly focus on developing more sustainable and atom-economical routes that minimize waste and energy consumption.

Current synthetic approaches to the azetidine (B1206935) core often rely on multi-step sequences that may involve protecting groups and produce significant amounts of byproducts. researchgate.net Future methodologies will likely move towards more convergent and catalytic strategies. For instance, the development of catalytic [2+2] photocycloadditions between an appropriate alkene and an imine precursor could offer a direct and highly atom-economical pathway to the azetidine ring system. rsc.org Light-driven synthesis, in general, is a promising avenue as it can often be performed at ambient temperatures, reducing energy demands. mit.edu

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Catalytic [2+2] Photocycloaddition | High atom economy, direct formation of the azetidine ring, potential for stereocontrol. |

| Intramolecular C-H Amination | Reduced number of synthetic steps, utilization of readily available starting materials. |

| Flow Chemistry Synthesis | Improved safety, scalability, and potential for rapid optimization of reaction conditions. acs.orgrsc.org |

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, is a key driver of its reactivity. rsc.org This strain, while rendering the ring susceptible to opening, also provides a thermodynamic driving force for a variety of chemical transformations. Future research will delve deeper into the unique reactivity of this compound, exploring novel reaction pathways and rearrangements.

The presence of the 2-methylallyl ether group introduces additional avenues for chemical diversification. For example, the double bond in the allyl group is a handle for various transformations, including but not limited to, dihydroxylation, epoxidation, and metathesis reactions. Furthermore, the allylic ether linkage itself could be subject to sigmatropic rearrangements, such as the Claisen rearrangement, under thermal or catalytic conditions, leading to novel C-C bond formations at the C3 position of the azetidine ring.

The nitrogen atom of the azetidine ring also plays a crucial role in its reactivity. Its nucleophilicity can be exploited in various functionalization reactions. Moreover, the ring itself can undergo expansion or contraction reactions to form other heterocyclic systems, a strategy that has been reviewed in the context of azetidine chemistry. magtech.com.cn Investigating these transformations for this compound could lead to the discovery of new scaffolds with interesting biological properties.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling a deeper understanding of reaction mechanisms and guiding the design of new molecules and experiments. organic-chemistry.org In the context of this compound, advanced computational modeling will play a pivotal role in several key areas.

Firstly, density functional theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of known and novel reactions involving this compound. For example, modeling the transition states of potential rearrangements or ring-opening reactions can provide valuable insights into the feasibility and stereochemical outcomes of these processes. Recent studies have successfully used computational models to predict the reactivity of alkenes and oximes in the synthesis of azetidines, demonstrating the power of this approach. mit.edu

Secondly, computational screening can accelerate the discovery of new derivatives of this compound with desired properties. By calculating key molecular descriptors, such as electronic properties and steric parameters, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity or other properties of virtual libraries of related compounds, prioritizing the synthesis of the most promising candidates.

Finally, molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound and its interactions with biological macromolecules, such as enzymes or receptors. organic-chemistry.org This information is crucial for the rational design of new bioactive molecules based on this scaffold.

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, such as flow chemistry systems and high-throughput robotic synthesizers, is revolutionizing the way chemical research is conducted. rsc.orgdurham.ac.uk These technologies enable the rapid and efficient synthesis and screening of large numbers of compounds, accelerating the discovery of new materials and medicines. The future of this compound research will undoubtedly involve its integration into such automated workflows.

Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages for the synthesis of this compound, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability. acs.orgrsc.org The development of a robust flow synthesis protocol for this compound would facilitate its production on a larger scale and enable the rapid optimization of reaction conditions.

| Technology | Application in this compound Research |

| Flow Chemistry | Scalable and safe synthesis, rapid optimization of reaction conditions. rsc.org |

| High-Throughput Synthesis | Generation of diverse libraries of derivatives for screening. rsc.orgacs.org |

| Machine Learning | Guiding library design, analysis of high-throughput screening data. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-((2-Methylallyl)oxy)azetidine and related azetidine derivatives?

- Methodological Answer : A two-step approach is often used: (1) functionalization of the azetidine ring via nucleophilic substitution or coupling reactions, followed by (2) introduction of the 2-methylallyloxy group using catalysts like Pd or Cu for cross-coupling. For example, azetidine derivatives can be synthesized via SeO2-mediated oxidative transposition of intermediates, as demonstrated in Pauson–Khand product modifications . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as ring-opening.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- 13C NMR : Peaks at δ 69.68–69.72 ppm indicate oxygenated azetidine carbons, while δ 131.63 ppm corresponds to the 2-methylallyl group .

- HRMS : Use TOF-ESI to confirm molecular ion [M+H]+ with an error margin <5 ppm (e.g., calc’d 323.1853 vs. found 323.1858) .

- FTIR : Stretching frequencies at 1727–1677 cm⁻¹ confirm carbonyl or ether linkages .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to strong acids/bases, which may cleave the ether bond. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 14 days) are recommended to assess degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during azetidine functionalization?

- Methodological Answer : Use DOE (Design of Experiments) to evaluate variables:

- Catalysts : Pd(OAc)₂ vs. CuI for coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may increase epimerization.

- Temperature : Lower temperatures (0–25°C) reduce thermal decomposition. Monitor by TLC/LCMS at 30-minute intervals .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- Methodological Answer : For ambiguous peaks:

- Perform 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.

- Compare with computational predictions (DFT or molecular modeling) for chemical shifts .

- Validate via derivatization (e.g., acetylation of hydroxyl groups to simplify splitting patterns) .

Q. What structural modifications of this compound enhance binding affinity in pharmacological targets (e.g., neurotransmitter transporters)?

- Methodological Answer : Replace the 2-methylallyl group with fluorinated or aromatic substituents to improve lipophilicity and target engagement. For example, AstraZeneca’s CXCR2 antagonists achieved prolonged half-life by methylating the azetidine ring and introducing 4-fluorobenzyl groups . SAR studies should correlate logP and pKa with in vitro binding assays (e.g., DAT/SERT inhibition) .